

Employing Thianthrene in Photoredox Catalysis: Application Notes and Protocols

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Compound of Interest

Compound Name: *Thianthrene*

Cat. No.: *B1682798*

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Introduction

Thianthrene and its derivatives have emerged as powerful tools in the field of photoredox catalysis, offering unique reactivity for a variety of synthetic transformations. This sulfur-containing heterocyclic compound can be readily oxidized to its persistent radical cation, which plays a pivotal role in mediating electron transfer processes under visible light irradiation. This application note provides an overview of the key applications of **thianthrene** in photoredox catalysis, detailed experimental protocols for representative transformations, and a summary of relevant quantitative data to facilitate the adoption of this technology in research and drug development.

The utility of **thianthrene** in photoredox catalysis stems from its ability to engage in single-electron transfer (SET) events, leading to the formation of highly reactive intermediates. Aryl thianthrenium salts, synthesized from arenes and **thianthrene**, are particularly valuable precursors. Upon photoexcitation, these salts can generate aryl radicals, which can then participate in a wide range of bond-forming reactions. This strategy has been successfully applied to late-stage functionalization of complex molecules, a critical aspect of drug discovery.

Key Applications

Thianthrene-mediated photoredox catalysis has been successfully employed in a variety of organic transformations, including:

- **C-H Functionalization:** Site-selective functionalization of C-H bonds in arenes is a significant challenge in organic synthesis. The thianthrenation of arenes to form aryl thianthrenium salts allows for the introduction of a functional group handle at a specific position. Subsequent photoredox-catalyzed reactions can then be used to convert the C-S bond of the thianthrenium salt into C-C, C-N, C-O, and C-halogen bonds.
- **Generation of Alkoxy Radicals:** A dual catalytic system involving a photocatalyst and **thianthrene** enables the generation of alkoxy radicals from simple alcohols. This method avoids the need for pre-functionalization of the alcohol and proceeds under mild conditions. The generated alkoxy radicals can then be used in various reactions, such as Giese-type additions to electron-deficient alkenes[1].
- **Trifluoromethylation Reactions:** The trifluoromethyl group is a crucial substituent in many pharmaceuticals and agrochemicals. **Thianthrene**-based reagents, such as trifluoromethyl-thianthrenium triflate, can serve as effective sources of the trifluoromethyl radical under photoredox conditions. This allows for the efficient trifluoromethylation of a variety of organic substrates.
- **Palladium-Catalyzed Cross-Coupling Reactions:** Aryl thianthrenium salts can be used as coupling partners in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, amination, and silylation reactions. This approach provides an alternative to traditional aryl halides and triflates.

Data Presentation

The following tables summarize key quantitative data for **thianthrene** and its derivatives in photoredox catalysis.

| Compound/System | Redox Potential (V vs. SCE) | Reference |
|---|-----------------------------|-----------|
| Thianthrene (Th) | ~1.3 (for Th/Th•+) | [2] |
| Thianthrene Cation Radical (Th•+) | ~1.8 (for Th•+/Th2+) | [2] |
| 2,3-dimethyl-2,3-(5,10-thianthreniumdiyl)butane ditetrafluoroborate | ~ -1.0 | [3] |

| Reaction | Photocatalyst | Solvent | Quantum Yield (Φ) | Reference |
|--|---------------|----------|----------------------------------|-----------|
| Phenyl(thianthrene-2-yl)methanone white emission | - | ZEONEX | 0.19 (in air), 0.84 (O2 removed) | |
| Dibenzothianthrene fluorescence | - | CH2Cl2 | 0.24 | |
| Corannulene-fused thianthrene fluorescence | - | CH2Cl2 | 0.04 | |
| CO2 reduction with ReD0 and ReD0Re | ReD0, ReD0Re | DMA-TEOA | ~2% | |

Experimental Protocols

Protocol 1: Synthesis of Aryl Thianthrenium Salts

This protocol describes a general procedure for the synthesis of aryl thianthrenium salts from arenes.

Materials:

- Arene (1.0 equiv)
- **Thianthrene** S-oxide (1.2 equiv)
- Trifluoroacetic anhydride (TFAA) (2.0 equiv)
- Triflic acid (TfOH) (1.5 equiv)
- Dichloromethane (DCM)
- Diethyl ether
- Saturated aqueous solution of sodium tetrafluoroborate (NaBF₄)

Procedure:

- To a solution of the arene in dichloromethane, add **thianthrene** S-oxide.
- Cool the mixture to 0 °C and add trifluoroacetic anhydride dropwise.
- Add triflic acid dropwise at 0 °C.
- Allow the reaction to warm to room temperature and stir for the appropriate time (typically 1-12 hours, monitor by TLC).
- Upon completion, cool the reaction mixture to 0 °C and quench with a saturated aqueous solution of NaBF₄.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product is purified by precipitation from dichloromethane with diethyl ether or by column chromatography on silica gel.

Protocol 2: Photocatalytic C-H Arylation of Heteroarenes

This protocol details a general procedure for the photoredox-catalyzed C-H arylation of heteroarenes using an aryl thianthrenium salt.

Materials:

- Aryl thianthrenium salt (1.0 equiv)
- Heteroarene (3.0 equiv)
- Photocatalyst (e.g., fac-[Ir(ppy)₃] or an organic photocatalyst, 1-5 mol%)
- Solvent (e.g., acetonitrile or dimethylformamide)
- Inert gas (e.g., nitrogen or argon)
- Visible light source (e.g., blue LEDs)

Procedure:

- In a reaction vessel, combine the aryl thianthrenium salt, heteroarene, and photocatalyst.
- Add the solvent and degas the mixture with an inert gas for 15-30 minutes.
- Irradiate the reaction mixture with a visible light source at room temperature.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, remove the solvent under reduced pressure.
- The residue is purified by column chromatography on silica gel to afford the desired arylated heteroarene.

Protocol 3: Generation of Alkoxy Radicals for Giese-Type Reaction

This protocol outlines a general procedure for the generation of alkoxy radicals from alcohols and their subsequent Giese-type addition to an electron-deficient alkene.

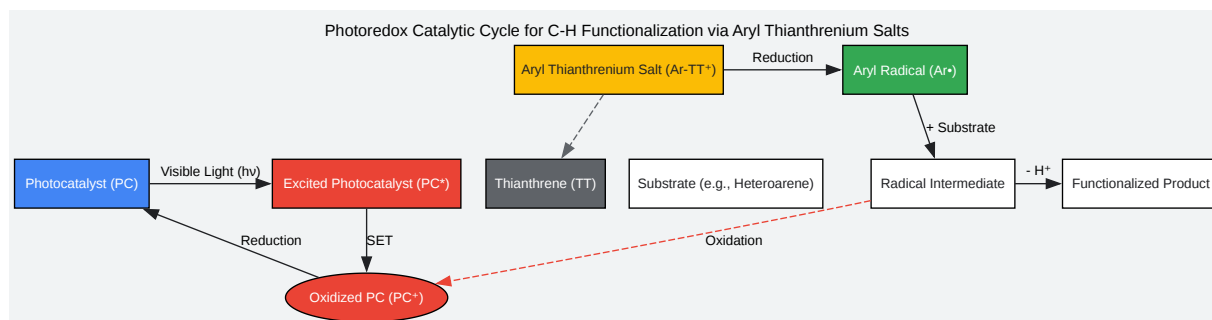
Materials:

- Alcohol (solvent or co-solvent)
- Electron-deficient alkene (1.0 equiv)
- **Thianthrene** (1.5 equiv)
- Photocatalyst (e.g., 4CzIPN, 1-5 mol%)
- Base (e.g., sodium acetate, 1.5 equiv)
- Solvent (e.g., acetonitrile)
- Inert gas (e.g., nitrogen or argon)
- Visible light source (e.g., blue LEDs)

Procedure:

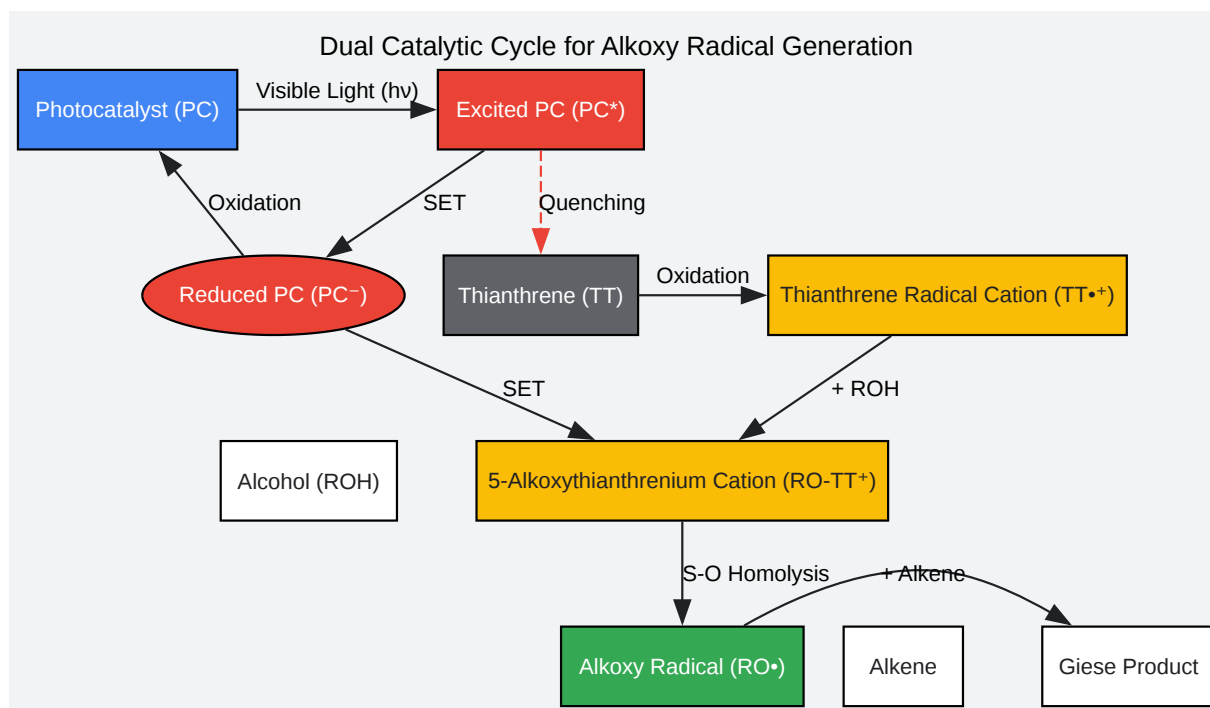
- To a reaction vessel, add the electron-deficient alkene, **thianthrene**, photocatalyst, and base.
- Add the alcohol and solvent.
- Degas the mixture with an inert gas for 15-30 minutes.
- Irradiate the reaction mixture with a visible light source at room temperature.
- Monitor the reaction progress by TLC or GC-MS.
- After completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product is purified by column chromatography on silica gel.

Mandatory Visualization



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Caption: General photoredox catalytic cycle for C-H functionalization using aryl thianthrenium salts.



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Caption: Dual catalytic cycle for the generation of alkoxy radicals using **thianthrene**.

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